2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride 2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13424613
InChI: InChI=1S/C9H10BrN3.2ClH/c10-7-1-2-9-12-8(3-4-11)6-13(9)5-7;;/h1-2,5-6H,3-4,11H2;2*1H
SMILES: C1=CC2=NC(=CN2C=C1Br)CCN.Cl.Cl
Molecular Formula: C9H12BrCl2N3
Molecular Weight: 313.02 g/mol

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride

CAS No.:

Cat. No.: VC13424613

Molecular Formula: C9H12BrCl2N3

Molecular Weight: 313.02 g/mol

* For research use only. Not for human or veterinary use.

2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanamine dihydrochloride -

Specification

Molecular Formula C9H12BrCl2N3
Molecular Weight 313.02 g/mol
IUPAC Name 2-(6-bromoimidazo[1,2-a]pyridin-2-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C9H10BrN3.2ClH/c10-7-1-2-9-12-8(3-4-11)6-13(9)5-7;;/h1-2,5-6H,3-4,11H2;2*1H
Standard InChI Key VTVYQVOZWGWYIJ-UHFFFAOYSA-N
SMILES C1=CC2=NC(=CN2C=C1Br)CCN.Cl.Cl
Canonical SMILES C1=CC2=NC(=CN2C=C1Br)CCN.Cl.Cl

Introduction

Structural Characteristics and Molecular Properties

Chemical Identity and Physicochemical Data

The compound’s molecular formula is C₉H₁₂BrCl₂N₃, with a molecular weight of 313.02 g/mol. Key physicochemical properties include:

PropertyValueSource
Melting PointNot reported
Density1.7±0.1 g/cm³ (base compound)
SolubilityWater-soluble (salt form)
pKaEstimated 8.5–9.5 (amine)

The dihydrochloride salt enhances solubility, making it suitable for biological assays. The imidazo[1,2-a]pyridine core features a fused bicyclic system with a bromine atom at the 6-position, which influences electronic distribution and reactivity .

Spectroscopic Characterization

  • NMR: The proton NMR spectrum reveals signals for the pyridine ring (δ 7.8–8.5 ppm), imidazole protons (δ 6.5–7.2 ppm), and ethanamine side chain (δ 2.8–3.5 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 313.02 (M+H⁺), consistent with the molecular formula .

Synthesis and Derivative Development

Synthetic Protocols

The synthesis involves a multi-step approach:

  • Bromination: 5-Bromo-2,3-diaminopyridine is treated with ethyl bromopyruvate in ethanol under reflux to yield 6-bromoimidazo[1,2-a]pyridine .

  • Ethanamine Functionalization: The intermediate undergoes nucleophilic substitution or reductive amination to introduce the ethanamine moiety .

  • Salt Formation: Reaction with hydrochloric acid produces the dihydrochloride salt .

A representative synthesis pathway is summarized below:

StepReagents/ConditionsYieldReference
1Ethyl bromopyruvate, NaHCO₃, EtOH, reflux65%
2Ethylenediamine, Pd catalysis45%
3HCl gas, Et₂O90%

Chemodivergent Modifications

Recent advances enable chemodivergent synthesis of derivatives:

  • Bromination: TBHP-mediated cyclization/bromination yields 3-bromoimidazo[1,2-a]pyridines .

  • C–C Bond Cleavage: I₂/TBHP systems generate N-(pyridin-2-yl)amides, expanding structural diversity .

Pharmacological Activities and Mechanisms

Antimicrobial and Antiviral Effects

  • Antibacterial: Analogues inhibit Staphylococcus aureus (MIC = 4 µg/mL) by disrupting cell wall synthesis .

  • Antiviral: Derivatives show activity against HIV-1 (IC₅₀ = 0.8 µM) via reverse transcriptase inhibition .

Neuropharmacological Applications

Structural analogs like zolpidem (a GABAA agonist) suggest potential sedative-hypnotic applications, though direct data for this compound are pending .

Structure-Activity Relationships (SAR)

Key SAR insights include:

  • Bromine at C6: Enhances electrophilicity and binding to hydrophobic pockets .

  • Ethanamine Side Chain: Improves solubility and bioavailability via salt formation.

  • Imidazo[1,2-a]pyridine Core: Facilitates π-π stacking with aromatic residues in target proteins .

Industrial and Research Applications

Drug Discovery

This compound is a precursor to:

  • Antidiabetic Agents: AMPK activators for diabetic nephropathy .

  • Oncology Candidates: Kinase inhibitors targeting EGFR and VEGFR .

Chemical Biology

Used in photoluminescence studies due to its rigid, conjugated structure .

Challenges and Future Directions

  • Toxicity Profiles: Limited data on long-term toxicity necessitate preclinical studies .

  • Synthetic Optimization: Improving yields (currently 45–65%) via flow chemistry or enzymatic catalysis .

  • Target Identification: Proteomics and CRISPR screening could elucidate novel mechanisms .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator